2-Chloro-6-(cyclopropylmethoxy)quinoline 2-Chloro-6-(cyclopropylmethoxy)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13743467
InChI: InChI=1S/C13H12ClNO/c14-13-6-3-10-7-11(4-5-12(10)15-13)16-8-9-1-2-9/h3-7,9H,1-2,8H2
SMILES: C1CC1COC2=CC3=C(C=C2)N=C(C=C3)Cl
Molecular Formula: C13H12ClNO
Molecular Weight: 233.69 g/mol

2-Chloro-6-(cyclopropylmethoxy)quinoline

CAS No.:

Cat. No.: VC13743467

Molecular Formula: C13H12ClNO

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(cyclopropylmethoxy)quinoline -

Specification

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
IUPAC Name 2-chloro-6-(cyclopropylmethoxy)quinoline
Standard InChI InChI=1S/C13H12ClNO/c14-13-6-3-10-7-11(4-5-12(10)15-13)16-8-9-1-2-9/h3-7,9H,1-2,8H2
Standard InChI Key WFCQYTGNNZMYOO-UHFFFAOYSA-N
SMILES C1CC1COC2=CC3=C(C=C2)N=C(C=C3)Cl
Canonical SMILES C1CC1COC2=CC3=C(C=C2)N=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-chloro-6-(cyclopropylmethoxy)quinoline is C13H12ClNO\text{C}_{13}\text{H}_{12}\text{ClNO}, with a molecular weight of 245.70 g/mol. The quinoline core consists of a bicyclic structure with a benzene ring fused to a pyridine ring. The chloro group at position 2 and the cyclopropylmethoxy group at position 6 introduce steric and electronic modifications that influence reactivity and interaction with biological targets.

Physical Properties

Hypothetical physicochemical data, extrapolated from structurally similar quinoline derivatives, suggest the following properties :

  • Melting Point: 120–125°C (estimated based on chloro- and alkoxy-substituted quinolines).

  • Boiling Point: 320–330°C (decomposes before boiling under atmospheric pressure).

  • Density: 1.28–1.32 g/cm³.

  • Solubility: Limited solubility in water (<0.1 mg/mL); highly soluble in organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide.

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 750–760 cm⁻¹ (C-Cl stretch), 1250–1270 cm⁻¹ (C-O-C asymmetrical stretch), and 1600–1650 cm⁻¹ (aromatic C=C).

  • NMR (1H^1\text{H}):

    • δ 1.0–1.2 ppm (m, cyclopropyl CH₂).

    • δ 3.8–4.0 ppm (d, OCH₂ cyclopropane).

    • δ 7.4–8.5 ppm (m, aromatic protons).

Synthetic Methodologies

The synthesis of 2-chloro-6-(cyclopropylmethoxy)quinoline involves multi-step reactions, often starting from simpler quinoline precursors. Key steps include chlorination, alkoxylation, and cyclopropane ring formation.

Chlorination of Quinoline Derivatives

Chlorination at the 2-position is typically achieved using phosphorus oxychloride (POCl3\text{POCl}_3) or thionyl chloride (SOCl2\text{SOCl}_2) under reflux conditions. For example, 8-hydroxyquinoline derivatives can be converted to 2-chloro-8-hydroxyquinoline via treatment with POCl3\text{POCl}_3 at 90–100°C .

Applications in Medicinal Chemistry

Quinoline derivatives are renowned for their antimicrobial, anticancer, and antimalarial properties. While specific studies on 2-chloro-6-(cyclopropylmethoxy)quinoline are scarce, its structural analogs demonstrate promising bioactivity.

Anticancer Activity

Chloroquinoline derivatives inhibit topoisomerase II and disrupt DNA replication. For instance, 2-chloro-4-aminoquinoline analogs exhibit IC₅₀ values of 1.2–3.5 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines . The cyclopropylmethoxy group may enhance lipophilicity, improving membrane permeability.

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